2-(1-Propargyl-1H-pyrazole-3-yl)pyridine

Description

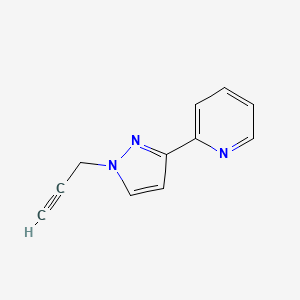

2-(1-Propargyl-1H-pyrazole-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety, with a propargyl group (-C≡CH) at the nitrogen (N1) position of the pyrazole (Figure 1). This structure combines the electron-deficient nature of pyridine with the versatile reactivity of the pyrazole-propargyl system. The propargyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in bioconjugation, polymer chemistry, and drug discovery . Synthetically, it is prepared via Sonogashira coupling or nucleophilic substitution reactions, with yields optimized under palladium catalysis .

Properties

IUPAC Name |

2-(1-prop-2-ynylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-8-14-9-6-11(13-14)10-5-3-4-7-12-10/h1,3-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJFVGOWVSLBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Implications

- Drug Discovery : Propargyl groups enable modular derivatization for targeted therapies, though stability concerns necessitate prodrug strategies.

- Material Science : The compound’s alkyne reactivity supports covalent organic framework (COF) synthesis, outperforming phenyl analogs in crosslinking efficiency.

Preparation Methods

General Synthetic Strategies for Pyrazolylpyridines

Two major synthetic approaches are commonly employed for pyrazolo-pyridine systems:

- Formation of the pyridine ring onto a preformed pyrazole ring

- Formation of the pyrazole ring onto a preexisting pyridine ring

These strategies are adapted depending on the availability of starting materials and desired substitution patterns.

Preparation of 2-(1H-Pyrazol-3-yl)pyridine Core

The synthesis of the 2-(1H-pyrazol-3-yl)pyridine scaffold, which is the core of the target compound, has been reported with high efficiency. A representative method involves:

- Starting from a suitable α,β-unsaturated ketone derivative bearing a pyridine substituent.

- Reaction with hydrazine hydrate in ethanol at 60 °C for 0.5 hours.

- This leads to cyclization forming the pyrazole ring attached to the pyridine at the 3-position of pyrazole.

For example, compound 16a (a precursor) reacted with hydrazine hydrate under these conditions gave 2-(3-pyrazolyl)pyridine in a 97.3% yield as a faint yellow solid.

Reaction Conditions Summary:

| Step | Reagents & Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate in EtOH | 60 °C | 0.5 h | 97.3% | 2-(3-pyrazolyl)pyridine (17a) |

Spectral Data (1H-NMR, CDCl3, 400 MHz):

δ 8.66 (d, J=4.8 Hz, 1H), 7.75 (d, J=3.6 Hz, 2H), 7.67 (d, J=2 Hz, 1H), 7.23–7.27 (m, 1H), 6.81 (d, J=2 Hz, 1H).

One-Pot or Modular Synthesis Approaches

Recent advances have demonstrated efficient one-pot or modular syntheses combining:

- Hydrazone formation from aryl aldehydes.

- Reaction with propargyl or substituted acetophenones.

- Cyclization to pyrazole derivatives with propargyl substitution.

Such methods provide good to excellent yields and allow for structural diversity.

Mechanistic Insights and Reaction Pathways

- The nucleophilic attack of hydrazine on α,β-unsaturated ketones or acetylenic precursors initiates pyrazole ring formation.

- The propargyl substituent can be introduced either by using propargylated hydrazine derivatives or by alkylation of pyrazole nitrogen.

- Formation of the pyridine ring onto the pyrazole or vice versa depends on the starting materials and reaction conditions, often involving cyclocondensation and dehydration steps.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(1-Propargyl-1H-pyrazole-3-yl)pyridine in laboratory settings?

- Methodological Answer :

-

Hazard Identification : The compound is classified as causing skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A). Always use nitrile gloves, chemical-resistant lab coats, and safety goggles when handling .

-

Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .

-

Engineering Controls : Use fume hoods to minimize inhalation risks, and ensure proper ventilation in storage areas .

- Data Table : Key Safety Properties

| Property | Value/Description | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Recommended PPE | Gloves, goggles, lab coat |

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in a cool, dry place (<25°C) away from light and incompatible materials (e.g., strong oxidizers). Use airtight containers made of glass or HDPE to prevent moisture absorption .

- Stability Note : Prolonged storage may lead to decomposition; regularly monitor purity via HPLC or NMR if stored >6 months .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the propargyl and pyrazole substituents. Compare chemical shifts with related compounds (e.g., 3-(2-pyridyl)pyrazoles) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHN) and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structurally similar pyrazolyl-pyridine derivatives .

Advanced Research Questions

Q. How can synthetic routes for propargyl-substituted pyrazolyl-pyridines be optimized for yield and purity?

- Methodological Answer :

-

Key Reaction : Propargylation of pyrazole precursors using propargyl bromide under basic conditions (e.g., KCO in DMF at 80°C). Monitor reaction progress via TLC .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Optimize solvent ratios based on polarity differences between starting materials and product .

-

Yield Optimization : Pre-dry solvents (DMF over molecular sieves) to suppress side reactions. Typical yields range from 65–85% for analogous pyrazolyl-pyridine syntheses .

- Data Table : Example Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | DMF | |

| Base | KCO | |

| Temperature | 80°C |

Q. How can researchers resolve contradictions in reaction outcomes during pyrazolyl-pyridine synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify undesired products (e.g., dimerization or oxidation byproducts). Adjust reaction stoichiometry or switch to inert atmospheres (N) to mitigate .

- Kinetic Studies : Perform time-course experiments (sampling at 1h intervals) to determine optimal reaction duration and minimize decomposition .

- Computational Modeling : Density Functional Theory (DFT) can predict reactivity of propargyl groups in cross-coupling reactions, guiding experimental design .

Q. What advanced techniques elucidate the supramolecular interactions of pyrazolyl-pyridines in solid-state structures?

- Methodological Answer :

-

Single-Crystal XRD : Resolve hydrogen-bonding networks, as seen in related compounds where pyridyl N atoms form N–H⋯N bonds with adjacent molecules .

-

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyridine rings) to explain packing motifs .

-

Thermogravimetric Analysis (TGA) : Assess thermal stability and correlate with crystallographic data to predict material behavior under stress .

- Data Table : Structural Parameters from XRD (Example)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Dihedral Angle (Pyrazole-Pyridine) | 1.87° | |

| Hydrogen Bond Length | 2.89 Å (N–H⋯N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.